3,5-Bis(methylsulfonyl)benzoyl chloride
Description
Contextualizing Benzoyl Chlorides with Electron-Withdrawing Substituents in Chemical Research
Benzoyl chlorides are a well-established class of organic compounds characterized by a benzoyl group (C₆H₅CO-) attached to a chlorine atom. They are widely recognized as versatile acylating agents, readily reacting with a variety of nucleophiles to form esters, amides, and ketones, among other functional groups. wikipedia.org The reactivity of the benzoyl chloride moiety can be significantly modulated by the nature and position of substituents on the benzene (B151609) ring.
Electron-withdrawing groups (EWGs) play a crucial role in this modulation. When attached to the aromatic ring, EWGs, such as nitro groups, halogens, or sulfonyl groups, decrease the electron density of the benzene ring and, importantly, increase the electrophilicity of the carbonyl carbon in the acyl chloride functional group. This heightened electrophilicity makes the benzoyl chloride more susceptible to nucleophilic attack, often leading to faster reaction rates compared to unsubstituted or electron-donated benzoyl chlorides. This principle is fundamental in designing and predicting the outcomes of acylation reactions.
Research Significance of the 3,5-Bis(methylsulfonyl) Moiety in Aromatic Systems
The 3,5-bis(methylsulfonyl) substitution pattern on an aromatic ring is of considerable research significance due to the powerful electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group. The presence of two such groups in a meta-relationship exerts a strong inductive and resonance effect, profoundly influencing the electronic properties of the benzene ring. This disubstitution pattern is known to significantly increase the acidity of benzoic acids and enhance the reactivity of associated functional groups.
In the context of 3,5-bis(methylsulfonyl)benzoyl chloride, the two methylsulfonyl groups synergistically amplify the electrophilic character of the carbonyl carbon. This makes the compound an exceptionally reactive acylating agent, potentially enabling reactions that are sluggish or inefficient with less activated benzoyl chlorides. Furthermore, the introduction of the 3,5-bis(methylsulfonyl)phenyl moiety into a molecule can impart unique properties, including altered solubility, crystallinity, and biological activity, making it a valuable building block in medicinal chemistry and materials science. For instance, related structures like 3,5-bis(chlorosulfonyl)benzoyl chloride are utilized as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. lookchem.com
Overview of Academic Research Trajectories for Novel Acyl Chlorides
The development of novel acyl chlorides is a continuous pursuit in academic and industrial research, driven by the need for reagents with tailored reactivity, selectivity, and functional group compatibility. Research trajectories in this area are diverse and multifaceted.
One major focus is the exploration of new methods for the synthesis of acyl chlorides. While traditional methods using reagents like thionyl chloride or oxalyl chloride remain prevalent, researchers are continually seeking milder and more selective conditions. uni.luresearchgate.net This includes the development of catalytic methods and the use of novel chlorinating agents to avoid harsh reaction conditions that might be incompatible with sensitive substrates.
Another significant research direction involves the design and synthesis of acyl chlorides with unique substitution patterns to achieve specific synthetic goals. This includes the incorporation of various functional groups that can influence the reactivity of the acyl chloride or introduce desirable properties into the final product. The synthesis of complex benzanilides, for example, often involves the coupling of appropriately substituted benzoyl chlorides with anilines. nih.gov
Furthermore, there is a growing interest in understanding and exploiting the reactivity of highly activated acyl chlorides, such as those bearing multiple electron-withdrawing groups. Research in this area aims to harness their enhanced reactivity for challenging transformations, such as the acylation of poorly nucleophilic substrates or the development of novel polymerization monomers. The study of related compounds like 3,5-bis(trifluoromethyl)benzoyl chloride highlights the interest in highly functionalized benzoyl chlorides for various applications. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(methylsulfonyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFOLOQLYMETFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(=O)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375548 | |
| Record name | 3,5-bis(methylsulfonyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90649-99-3 | |
| Record name | 3,5-bis(methylsulfonyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(methylsulfonyl)benzoyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,5 Bis Methylsulfonyl Benzoyl Chloride
Carboxylic Acid Precursor Routes
The most direct route to 3,5-bis(methylsulfonyl)benzoyl chloride involves the chlorination of the carboxyl group of its parent carboxylic acid, 3,5-bis(methylsulfonyl)benzoic acid. uni.lu This transformation is a fundamental reaction in organic synthesis, and several standard chlorinating agents are employed for this purpose.
Thionyl Chloride Mediated Acyl Chloride Formation
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used and effective method for the preparation of acyl chlorides. masterorganicchemistry.comyoutube.com In this process, 3,5-bis(methylsulfonyl)benzoic acid is treated with an excess of thionyl chloride, which serves as both the chlorinating agent and often as the solvent. doubtnut.comchemicalbook.com The reaction proceeds via a nucleophilic substitution mechanism at the carboxyl carbon. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and drives the reaction to completion. masterorganicchemistry.comresearchgate.net
The general reaction is as follows: C₆H₃(SO₂CH₃)₂COOH + SOCl₂ → C₆H₃(SO₂CH₃)₂COCl + SO₂ + HCl
To enhance the reaction rate, a catalytic amount of N,N-dimethylformamide (DMF) is often added. nih.govgoogle.com The reaction is typically carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the desired benzoyl chloride. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude product, which can be further purified if necessary. researchgate.netgoogle.com
Utilization of Phosphorus Halides and Oxalyl Chloride in Synthesis
Alternative reagents for the conversion of carboxylic acids to acyl chlorides include phosphorus halides and oxalyl chloride. masterorganicchemistry.comgoogle.com Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective for this transformation. The reaction with PCl₅ yields the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts.
Oxalyl chloride ((COCl)₂), often used in conjunction with a catalytic amount of DMF, is another mild and efficient reagent for this synthesis. chemicalbook.comgoogle.com The reaction with oxalyl chloride is particularly advantageous because its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, simplifying purification. google.com The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at low temperatures. chemicalbook.com
| Reagent | Typical Conditions | Byproducts | Reference |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | SO₂, HCl | masterorganicchemistry.comgoogle.com |
| Phosphorus Pentachloride (PCl₅) | Inert solvent | POCl₃, HCl | google.com |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), catalytic DMF, low temp. | CO, CO₂, HCl | chemicalbook.comgoogle.com |
Application of Bis(trichloromethyl) Carbonate (BTC) and N,N-Dimethylformamide (DMF)
Bis(trichloromethyl) carbonate (C₃Cl₆O₃), also known as triphosgene (B27547), serves as a safer, solid substitute for the highly toxic gaseous phosgene (B1210022). researchgate.netdcfinechemicals.com It can be used to convert carboxylic acids to their corresponding acyl chlorides. sigmaaldrich.com In this reaction, one mole of triphosgene is stoichiometrically equivalent to three moles of phosgene. sigmaaldrich.com The reaction is typically activated by a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). nih.gov
When DMF is used as a catalyst with chlorinating agents like thionyl chloride or BTC, it reacts to form the Vilsmeier reagent, an iminium salt, in situ. nih.gov This reagent is the active species that facilitates the conversion of the carboxylic acid to the acyl chloride. The use of BTC is carried out under mild conditions and generally provides high yields of the desired product. researchgate.net The reaction involves treating the carboxylic acid with BTC in an inert solvent in the presence of the DMF catalyst. The solid nature of BTC makes it easier and safer to handle compared to gaseous reagents like phosgene or even liquid reagents like oxalyl chloride. mdma.ch
Multi-Step Synthetic Strategies Involving Sulfonyl Group Introduction
An alternative to the direct chlorination of the pre-formed carboxylic acid involves building the target molecule through a sequence of reactions where the key sulfonyl groups are introduced onto an aromatic precursor.
Electrophilic Sulfonylation and Subsequent Functionalization
This strategy involves the introduction of sulfonyl groups onto a benzene (B151609) ring through electrophilic aromatic substitution. libretexts.org The sulfonation of benzene and its derivatives is a classic example of this type of reaction, typically using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.orgyoutube.com The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. masterorganicchemistry.com
A plausible synthetic route could begin with a toluene (B28343) derivative. The methyl group of toluene is an ortho-, para-director in electrophilic aromatic substitution. docbrown.info Therefore, to achieve the desired 3,5-disubstituted pattern, one might need to start with a precursor that directs incoming electrophiles to the meta position. For instance, starting with a compound like benzoic acid, which has a meta-directing carboxyl group, sulfonation would lead to 3-sulfobenzoic acid. A second sulfonation would likely be directed to the second meta position, yielding 3,5-disulfobenzoic acid. This could then be converted to the corresponding sulfonyl chlorides and subsequently to the methyl sulfones. The final step would be the conversion of the carboxylic acid group to the benzoyl chloride.
Conversion of Related Aromatic Precursors
The synthesis of this compound can also be envisioned starting from other readily available aromatic precursors. For example, a process could start with 3,5-dimethylbenzoic acid. google.com The methyl groups could potentially be converted into sulfonyl groups through a series of oxidation and substitution reactions.
Process Optimization and Scale-Up Considerations in Academic Synthesis
The academic synthesis of specialized reagents such as this compound involves not only the development of a viable synthetic route but also the optimization of reaction conditions and consideration of potential scale-up. These efforts are directed at maximizing yield, ensuring high purity, and developing methodologies that are both efficient and reproducible.
Reaction Condition Tuning for Selectivity and Yield
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. For an electron-deficient substrate like 3,5-bis(methylsulfonyl)benzoic acid, the reactivity of the carboxylic acid is influenced by the two strong electron-withdrawing methylsulfonyl groups. The synthesis of the corresponding acyl chloride, this compound, is typically achieved by treating the carboxylic acid with a chlorinating agent. The careful tuning of reaction parameters is crucial to ensure high yield and selectivity.
Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus pentachloride (PCl₅). sciencemadness.orglibretexts.org Thionyl chloride is frequently employed due to its cost-effectiveness and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous. youtube.commasterorganicchemistry.com However, the reaction of carboxylic acids with thionyl chloride can be slow and often requires a catalyst, such as N,N-dimethylformamide (DMF), and elevated temperatures to proceed at a practical rate. youtube.com The use of a catalyst is a key optimization parameter; for instance, the synthesis of amides from carboxylic acids using thionyl chloride showed that the presence of a tertiary amine was essential for high yields. rsc.org
The choice of solvent, reaction temperature, and duration are also critical. Reactions are often performed in an inert solvent like dichloromethane or can be run using neat thionyl chloride with refluxing. researchgate.net The reaction temperature is a delicate balance; while higher temperatures increase the reaction rate, they can also lead to the decomposition of thionyl chloride and the formation of unwanted byproducts. youtube.com For example, a procedure for the synthesis of 4-(2-allyloxy)benzoyl chloride involved stirring with thionyl chloride at room temperature for 4 hours, followed by heating at 60 °C for 6 hours to drive the reaction to completion. researchgate.net
The stoichiometry of the reagents is another important factor. An excess of the chlorinating agent is commonly used to ensure the complete conversion of the carboxylic acid. After the reaction, the excess chlorinating agent is typically removed by distillation under reduced pressure. researchgate.net
Below is a table summarizing key reaction parameters and their general impact on the synthesis of aromatic acyl chlorides, which would be applicable to the optimization of the synthesis of this compound.
Table 1: Parameters for Reaction Condition Tuning in Aromatic Acyl Chloride Synthesis
| Parameter | Options | Effect on Yield and Selectivity |
|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride, PCl₅, PCl₃ sciencemadness.orglibretexts.org | Thionyl chloride is cost-effective with gaseous byproducts. youtube.commasterorganicchemistry.com Oxalyl chloride is often used for milder conditions. |
| Catalyst | N,N-Dimethylformamide (DMF), Pyridine (B92270), Tertiary Amines youtube.comrsc.org | Catalysts like DMF can significantly increase the reaction rate, especially with thionyl chloride. youtube.com |
| Temperature | Room temperature to reflux researchgate.net | Higher temperatures increase reaction rates but can also lead to side reactions and decomposition of the reagent. youtube.com |
| Solvent | Neat (excess reagent), Dichloromethane (DCM), Chloroform, Toluene rsc.orgresearchgate.net | An inert solvent can help to control the reaction temperature and concentration. Using the neat reagent simplifies workup. |
| Stoichiometry | 1.1 to 5 equivalents of chlorinating agent google.com | An excess of the chlorinating agent is often used to ensure complete conversion of the starting material. |
| Reaction Time | Minutes to several hours rsc.orgresearchgate.net | Dependent on substrate reactivity, temperature, and catalyst use. Reaction progress is often monitored by techniques like TLC or IR spectroscopy. |
Continuous Flow Methodologies for Acyl Chloride Production
In recent years, continuous flow chemistry has emerged as a powerful tool in academic and industrial synthesis, offering significant advantages over traditional batch processing, particularly for the production of reactive intermediates like acyl chlorides. nih.gov The benefits include enhanced safety, superior heat and mass transfer, and improved control over reaction parameters, which can lead to higher yields and selectivity. organic-chemistry.org
The synthesis of acyl chlorides often involves hazardous reagents like thionyl chloride and can be highly exothermic. youtube.com Continuous flow systems, with their small reactor volumes and high surface-area-to-volume ratios, allow for excellent temperature control, minimizing the risk of thermal runaway. nih.gov The rapid mixing achieved in microreactors can also improve selectivity in competing reactions. organic-chemistry.org
A hypothetical continuous flow setup for the production of this compound would involve two separate inlet streams. One stream would contain a solution of 3,5-bis(methylsulfonyl)benzoic acid in a suitable solvent, while the second stream would contain the chlorinating agent (e.g., thionyl chloride) and a catalytic amount of DMF. These streams would be pumped at precise flow rates into a micromixer and then into a heated coiled or packed-bed reactor.
The key parameters to be optimized in such a system are residence time, temperature, and the stoichiometric ratio of the reactants. The residence time, which is the time the reaction mixture spends in the heated zone of the reactor, can be precisely controlled by adjusting the total flow rate and the reactor volume. Temperature can be maintained with high accuracy, and the molar ratio of the reactants can be finely tuned by adjusting the relative flow rates of the two inlet streams. nih.gov
The table below outlines typical parameters that would be considered in the development of a continuous flow process for acyl chloride synthesis.
Table 2: Typical Parameters for Continuous Flow Acyl Chloride Synthesis
| Parameter | Typical Range | Purpose and Effect |
|---|---|---|
| Reactor Type | Coiled tube reactor, Packed-bed reactor, Microreactor | Provides the environment for the reaction. The choice depends on the scale and nature of the reaction (e.g., presence of solids). |
| Residence Time | Seconds to minutes nih.gov | Controlled by flow rate and reactor volume. A key parameter for optimizing conversion and minimizing byproduct formation. |
| Temperature | Ambient to >100 °C nih.gov | Precisely controlled to optimize reaction rate and selectivity. Higher temperatures can often be used safely compared to batch reactions. |
| Flow Rate | µL/min to mL/min (academic scale) nih.gov | Determines the residence time and production rate. |
| Concentration | 0.1 M to >1 M | Affects reaction kinetics and throughput. Higher concentrations can increase productivity but may require more efficient heat exchange. |
| Stoichiometric Ratio | 1:1 to 1:1.5 (Acid:Chlorinating Agent) | Precisely controlled by the ratio of the inlet flow rates, allowing for minimal excess of reagents. |
Reactivity and Mechanistic Investigations of 3,5 Bis Methylsulfonyl Benzoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The general mechanism proceeds through a tetrahedral intermediate, formed by the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond. youtube.com The reactivity of the acyl chloride is largely governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Aminolysis: Amide Bond Formation
The reaction of 3,5-bis(methylsulfonyl)benzoyl chloride with primary or secondary amines, a process known as aminolysis, is expected to readily form the corresponding N-substituted 3,5-bis(methylsulfonyl)benzamides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen to a base (often a second equivalent of the amine or an added non-nucleophilic base) to yield the stable amide product. youtube.com
General Reaction Scheme for Aminolysis:
A variety of amines can be utilized in this reaction, leading to a diverse range of amide products. The reaction conditions are typically mild, often carried out at room temperature in an inert solvent.
| Reagent | Product | Reaction Type |
| Primary Amine (R-NH₂) | N-Alkyl/Aryl-3,5-bis(methylsulfonyl)benzamide | Aminolysis |
| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-3,5-bis(methylsulfonyl)benzamide | Aminolysis |
Esterification: Construction of Ester Linkages
The esterification of this compound with alcohols or phenols provides a direct route to the corresponding esters. This transformation also follows a nucleophilic acyl substitution pathway. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon. This is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The high reactivity of the acyl chloride makes this a highly efficient method for ester formation, often proceeding to completion under mild conditions. researchgate.netyoutube.com
Similar to aminolysis, the strong electron-withdrawing nature of the methylsulfonyl groups enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive substrate for esterification. This allows for the esterification of even sterically hindered or less reactive alcohols. The synthesis of aryl esters, which can be challenging with less reactive acylating agents, is expected to proceed efficiently with this activated benzoyl chloride. uni.lu
General Reaction Scheme for Esterification:
The choice of alcohol or phenol determines the resulting ester, allowing for the synthesis of a wide variety of ester derivatives.
| Reagent | Product | Reaction Type |
| Alcohol (R-OH) | Alkyl 3,5-bis(methylsulfonyl)benzoate | Esterification |
| Phenol (Ar-OH) | Aryl 3,5-bis(methylsulfonyl)benzoate | Esterification |
Reaction with Organometallic Reagents for Ketone and Alcohol Synthesis
The reaction of acyl chlorides with organometallic reagents provides a powerful tool for the formation of new carbon-carbon bonds, leading to the synthesis of ketones and alcohols. The outcome of these reactions is highly dependent on the nature of the organometallic reagent used.
Gilman reagents, which are lithium dialkylcuprates (R₂CuLi), are known to react with acyl chlorides to selectively produce ketones. researchgate.netmasterorganicchemistry.com Unlike more reactive organometallic reagents, Gilman reagents typically add only once to the acyl chloride. The reaction proceeds through a nucleophilic acyl substitution where one of the alkyl groups from the cuprate (B13416276) displaces the chloride. The resulting ketone is generally less reactive towards the Gilman reagent than the starting acyl chloride, which prevents a second addition and subsequent alcohol formation. uni.lu
In the case of this compound, reaction with a Gilman reagent is expected to yield the corresponding 3,5-bis(methylsulfonyl)phenyl ketone. The strong electron-withdrawing substituents would further activate the acyl chloride towards nucleophilic attack, likely facilitating a clean and efficient reaction.
General Reaction Scheme with Gilman Reagents:
This method is particularly valuable for synthesizing ketones where the R group is an alkyl, vinyl, or aryl moiety.
| Reagent | Product | Reaction Type |
| Gilman Reagent (R₂CuLi) | 3,5-Bis(methylsulfonyl)phenyl Ketone | Ketone Synthesis |
Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive carbon nucleophiles. Their reaction with acyl chlorides typically leads to the formation of tertiary alcohols. The reaction proceeds in two stages. The first stage is a nucleophilic acyl substitution, where the organometallic reagent adds to the acyl chloride to form a ketone intermediate. However, the resulting ketone is also susceptible to nucleophilic attack by the highly reactive Grignard or organolithium reagent. A second equivalent of the organometallic reagent then adds to the ketone in a nucleophilic addition reaction, forming a tertiary alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
For this compound, reaction with two or more equivalents of a Grignard or organolithium reagent is expected to produce the corresponding tertiary alcohol. The powerful electron-withdrawing sulfonyl groups would make the initial ketone intermediate highly electrophilic and thus very susceptible to the second nucleophilic attack. While there is a possibility of stabilizing the ketone intermediate to some extent, the high reactivity of Grignard and organolithium reagents generally drives the reaction to the tertiary alcohol. It is important to note that reactions involving Grignard reagents with substrates containing strongly electron-withdrawing groups, such as nitro groups, can sometimes be problematic due to side reactions. However, the sulfonyl group is generally more compatible.
General Reaction Scheme with Grignard/Organolithium Reagents:
Influence of Electron-Withdrawing Methylsulfonyl Groups on Reaction Pathways
Electrophilicity Enhancement of the Carbonyl Carbon
The defining characteristic of this compound is the exceptionally high electrophilicity of its carbonyl carbon. Acyl chlorides, in general, are highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon. chemeurope.com This makes them susceptible to attack by even weak nucleophiles. chemeurope.com
In the case of this compound, this effect is dramatically amplified. The two methylsulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups. Positioned at the meta-positions of the benzene (B151609) ring, they exert a strong inductive effect, pulling electron density away from the carbonyl group. allstudiesjournal.comlibretexts.org This withdrawal of electrons further depletes the electron density at the carbonyl carbon, making it substantially more electropositive and, therefore, more reactive towards nucleophiles compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-donating substituents. allstudiesjournal.comlibretexts.org
The general reactivity of carboxylic acid derivatives follows the order: Acyl halides > Anhydrides > Aldehydes > Ketones > Esters ≈ Carboxylic acids > Amides. allstudiesjournal.com The presence of strongly deactivating groups, as in this compound, places it at the highest end of this reactivity spectrum.
Stability and Reactivity Profile in Various Solvents
Like most acyl chlorides, this compound is sensitive to moisture and readily undergoes hydrolysis in the presence of water to form the corresponding carboxylic acid and hydrochloric acid. chemeurope.comwikipedia.orgchemicalbook.com For storage, it requires anhydrous conditions and is generally stable when kept cold and under a nitrogen atmosphere. nih.govchemicalbook.comsigmaaldrich.com
The reaction of benzoyl chlorides in various solvents, known as solvolysis, can proceed through a spectrum of mechanisms ranging from a bimolecular nucleophilic addition-elimination (often denoted as SN2-type) to a dissociative, unimolecular mechanism (SN1-type) that involves the formation of a cationic acylium intermediate. researchgate.netnih.gov The preferred pathway is highly dependent on the solvent's polarity and nucleophilicity, as well as the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov
For this compound, the two potent electron-withdrawing sulfonyl groups strongly destabilize the formation of a positive charge on the acylium ion. Consequently, the SN1 pathway is highly disfavored. The reaction is expected to proceed predominantly through a bimolecular addition-elimination mechanism, where the solvent molecule acts as the nucleophile. In weakly nucleophilic but highly polar solvents, such as fluorinated alcohols (e.g., hexafluoroisopropanol), which typically promote cationic pathways for activated benzoyl chlorides, this compound would still likely favor a bimolecular process. researchgate.netnih.gov
| Solvent Type | Example Solvent | Expected Reactivity/Stability | Dominant Mechanism |
|---|---|---|---|
| Protic, Nucleophilic | Water, Alcohols | High reactivity (rapid hydrolysis/alcoholysis) | Nucleophilic Addition-Elimination |
| Protic, Weakly Nucleophilic | Hexafluoroisopropanol (HIFP), Trifluoroethanol (TFE) | Reactive (solvolysis occurs) | Nucleophilic Addition-Elimination (SN1 disfavored) |
| Aprotic, Polar | Acetonitrile (B52724), DMF | Relatively stable, but can react if nucleophiles are present | N/A (solvent is not the primary reactant) |
| Aprotic, Nonpolar | Benzene, Chloroform | Stable (often used as reaction solvents) | N/A (solvent is not the primary reactant) |
Competition between Aminolysis and Hydrolysis Mechanisms
When this compound is in a solution containing both water and an amine, a competition arises between hydrolysis and aminolysis. Both reactions proceed via a nucleophilic addition-elimination mechanism. youtube.com In this two-step process, the nucleophile (water or the amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the carbonyl double bond is reformed, yielding the final product (a carboxylic acid or an amide). youtube.com
Several factors determine the outcome of this competition:
Nucleophilicity : Amines are generally more potent nucleophiles than water. This intrinsic property means that, in many cases, aminolysis will occur at a significantly faster rate than hydrolysis, even if water is present in large excess (e.g., as the solvent).
Concentration : The relative concentrations of the amine and water directly influence the reaction rates.
Steric Hindrance : The structure of the amine plays a crucial role. Sterically hindered amines will react more slowly than unhindered primary or secondary amines.
Basicity and Solvent : The basicity of the amine and the nature of the solvent can also affect the relative reaction rates.
In preparative organic synthesis, reactions involving acyl chlorides and amine nucleophiles are often performed in anhydrous aprotic solvents with an added base (like pyridine or triethylamine) to neutralize the HCl byproduct, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.
Advanced Reaction Architectures
The high reactivity of this compound makes it a candidate for use in various modern synthetic methodologies that go beyond simple acylation reactions.
Metal-Free Catalytic Transformations
While specific examples utilizing this compound in metal-free catalysis are not extensively documented, the reactivity of acyl chlorides lends them to such applications. For instance, metal-free systems, such as those employing dithiocarbamate (B8719985) anions as catalysts under photochemical conditions, have been developed for the activation of benzyl (B1604629) chlorides, which are typically challenging radical precursors. researchgate.net Organocatalysis, particularly involving N-heterocyclic carbenes or imidazolium (B1220033) salts, has also been shown to effect transformations like the oxidative esterification of aldehydes. researchgate.net Given its enhanced electrophilicity, this compound could potentially serve as a highly reactive substrate in related organocatalytic cycles that rely on initial nucleophilic attack on an acyl chloride.
Photoredox Catalysis and Radical Chemistry Involving Acyl Chlorides
The generation of acyl radicals from acyl chlorides via photoredox catalysis presents a significant challenge because acyl chlorides possess high reduction potentials, making them difficult to reduce via a single-electron transfer (SET) process. rsc.orgmdpi.com However, innovative strategies have emerged to circumvent this issue.
One successful approach utilizes a nucleophilic organic catalyst in conjunction with visible light (e.g., blue LEDs). rsc.org This method does not rely on the direct reduction of the acyl chloride. Instead, the reaction is initiated by the nucleophilic catalyst attacking the highly electrophilic acyl chloride. This is particularly relevant for this compound due to its enhanced electrophilicity. The resulting acyl-catalyst intermediate is much easier to reduce, enabling the generation of the desired acyl radical under mild conditions. rsc.org This acyl radical can then be engaged in various synthetic transformations, such as Giese-type additions to electron-poor olefins. rsc.org This catalytic strategy avoids harsh conditions and undesired side reactions like decarbonylation. rsc.org
Cycloaddition Reactions (e.g., Lewis Base Catalyzed [4+2] Cycloadditions)
Acyl chlorides can be activated by Lewis bases (such as tertiary amines or cinchona alkaloids) to participate in cycloaddition reactions. thieme-connect.com The Lewis base reacts with the acyl chloride to form a highly reactive acylammonium salt intermediate. While this compound itself is not α,β-unsaturated and thus would not form a dienolate for a direct [4+2] reaction, the principle of activation is broadly applicable. thieme-connect.com
In the case of α,β-unsaturated acyl chlorides, this activation strategy leads to the formation of 1-ammonium dienolates, which can act as diene components in enantioselective [4+2] cycloadditions with electron-deficient alkenes. thieme-connect.com This methodology provides access to complex carbocyclic structures with high stereoselectivity. thieme-connect.com The activation of acyl chlorides by Lewis bases to generate ketene (B1206846) intermediates, which can then undergo [2+2] cycloadditions, is another well-established transformation. The high electrophilicity of this compound would facilitate the initial formation of the key acylammonium intermediate, suggesting its potential as a substrate for related cycloaddition methodologies, should an appropriate reaction partner be designed.
Applications in Directed Organic Synthesis and Advanced Materials Research
As a Key Intermediate in the Synthesis of Complex Molecules
The reactivity of the benzoyl chloride functional group, combined with the influence of the methylsulfonyl substituents, makes this compound a strategic intermediate in multi-step synthetic sequences.
The 3,5-bis(methylsulfonyl)phenyl motif is a key structural component in various compounds investigated for their biological activity. Research has demonstrated the role of 3,5-Bis(methylsulfonyl)benzoyl chloride as an intermediate in the synthesis of selective enzyme inhibitors. For instance, it has been utilized in the creation of diarylheterocyclic compounds designed as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors often feature a central heterocyclic ring flanked by aryl groups, one of which is the 3,5-bis(methylsulfonyl)phenyl moiety, crucial for binding affinity and selectivity.
The compound also serves as a precursor for novel N-substituted 5-alkoxycarbonyl- and 5-carbamoyl-3,4-dihydropyrimidin-2(1H)-ones, which have been explored for their biological properties. The synthesis involves the reaction of the benzoyl chloride with other intermediates to construct these complex molecules.
| Target Compound Class | Therapeutic/Agrochemical Area | Role of this compound |
| Diarylheterocycles | Anti-inflammatory (COX-2 Inhibitors) | Provides the 3,5-bis(methylsulfonyl)phenyl group essential for enzyme selectivity. |
| N-substituted Dihydropyrimidinones | Investigational Biologically Active Agents | Key acylating agent for the synthesis of the core structure. |
The electrophilic nature of the acyl chloride group allows it to readily react with various nucleophiles, making it a valuable tool for constructing heterocyclic systems. It is employed in the synthesis of complex structures containing nitrogen and sulfur atoms, which are prevalent scaffolds in medicinal chemistry.
One notable application is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. Research has shown that this compound can be converted into the corresponding hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring. This heterocyclic core, bearing the 3,5-bis(methylsulfonyl)phenyl substituent, has been investigated for potential biological activities.
A primary function of this compound is to act as an acylating agent, introducing the 3,5-bis(methylsulfonyl)benzoyl group into a target molecule. This reaction generates a wide range of functionalized carbonyl compounds, such as esters and amides, through reactions with alcohols and amines, respectively. The resulting carbonyl compounds are often not the final product but are stable intermediates that can be carried forward through further synthetic steps. The strong electron-withdrawing nature of the methylsulfonyl groups can influence the reactivity of the carbonyl group and other parts of the molecule.
Derivatization Strategies for Enhanced Analytical Performance
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This compound's properties make it suitable for creating derivatives with improved detection characteristics in chromatography and mass spectrometry.
While the 3,5-bis(methylsulfonyl)benzoyl group itself is not a strong chromophore in the visible region, it possesses significant ultraviolet (UV) absorbance due to the substituted benzene (B151609) ring. This property is exploited in derivatization for high-performance liquid chromatography (HPLC) with UV detection. By reacting the benzoyl chloride with analytes that lack a UV chromophore (such as some alcohols, amines, or phenols), a derivative is formed that can be readily detected by a standard UV detector. This allows for the quantification of otherwise "invisible" compounds. The high molar absorptivity of the resulting derivative enhances the sensitivity of the analytical method.
| Analytical Technique | Derivatization Purpose | Mechanism |
| HPLC-UV | Enhance detection of UV-transparent analytes | Covalent attachment of the UV-absorbing 3,5-bis(methylsulfonyl)benzoyl group. |
In mass spectrometry, particularly with electrospray ionization (ESI), the efficiency with which an analyte is ionized is critical for detection sensitivity. Derivatization with reagents that promote ionization is a common strategy. The two sulfonyl groups in this compound are highly polar and can readily accept a negative charge.
Contributions to Advanced Materials and Catalysis
The robust nature and defined geometry of this compound make it an attractive synthon for the construction of functional materials, including organometallic catalysts, metal-organic frameworks, and specialized polymers.
In organometallic chemistry, the ligand surrounding a metal center dictates the catalyst's activity, selectivity, and stability. This compound can be used to introduce the 3,5-bis(methylsulfonyl)benzoyl moiety into larger ligand scaffolds. For example, it can be reacted with amino- or hydroxyl-functionalized bipyridines, phosphines, or N-heterocyclic carbene (NHC) precursors to create more complex ligand systems.
The key contributions of the 3,5-bis(methylsulfonyl)benzoyl group to a ligand are:
Electronic Tuning: The potent electron-withdrawing sulfonyl groups can significantly modulate the electronic properties of the ligand and, consequently, the coordinated metal center. This is crucial in catalysis, where the electronic nature of the metal can influence reaction rates and mechanisms, such as in palladium-catalyzed cross-coupling reactions. mdpi.com
Secondary Coordination Sphere Interactions: The oxygen atoms of the sulfonyl groups can act as weak Lewis bases, capable of forming non-covalent interactions (e.g., hydrogen bonds) or coordinating to a secondary metal or substrate. These interactions in the secondary coordination sphere can help to stabilize transition states or orient substrates for selective transformations.
Structural Rigidity and Steric Bulk: The benzene ring provides a rigid framework, while the sulfonyl groups add steric bulk. This can be used to create specific pockets around the metal's active site, influencing selectivity (e.g., regioselectivity or enantioselectivity).
For instance, new N-heterocyclic carbene (NHC) precursors can be synthesized and subsequently used to form stable complexes with metals like palladium or gold. mdpi.comnih.gov The resulting catalysts could exhibit enhanced stability and activity, particularly in challenging reactions like the coupling of unreactive aryl chlorides. mdpi.com
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. rsc.orgmdpi.com Post-synthetic modification (PSM) is a powerful technique to introduce new functional groups into a pre-existing MOF structure without altering its underlying framework. rsc.orgrsc.org This allows for the precise tuning of the MOF's internal pore environment.
This compound is an ideal candidate for PSM, particularly for MOFs that contain reactive functional groups like amines (-NH₂) or hydroxyls (-OH) on their organic linkers. A prominent example is the modification of amino-functionalized MOFs, such as NH₂-MIL-68(In) or UiO-66-NH₂. researchgate.net The acyl chloride can readily react with the amino groups to form stable amide bonds within the pores of the MOF.
The benefits of this modification strategy include:
Pore Environment Engineering: The introduction of the bis(methylsulfonyl)benzoyl group alters the polarity and chemical affinity of the pore surface. The sulfonyl groups, with their potential for hydrogen bonding and dipole interactions, can enhance the selective adsorption of specific molecules, such as sulfur-containing compounds or other polar guests. rsc.orgrsc.org
Creation of Catalytic Sites: The functionalized pores can serve as new catalytic sites. The Lewis basic oxygen atoms of the sulfonyl groups or the amide linkage could participate in catalytic cycles. rsc.org
Enhanced Stability: Covalent modification can sometimes enhance the chemical or thermal stability of the parent MOF.
This approach allows for the conversion of a general-purpose MOF into a specialist material tailored for a specific application, such as selective sensing or catalysis. researchgate.net
Table 2: Examples of Post-Synthetic Modification (PSM) on Amino-Functionalized MOFs
| Parent MOF | Modifying Reagent Type | Resulting Functionality | Potential Application | Reference |
|---|---|---|---|---|
| NH₂-MIL-68(In) | Glyoxal | Aldehyde | Selective sensing of bisulfite | researchgate.net |
| UiO-66-NH₂ | Ethylenediamine | Extended amine | VOC biomarker analysis | researchgate.net |
| CAU-7-TATB-NH₂ | Anhydrides | Amide | Tunable functionality | researchgate.net |
| Amino-functionalized MOF | This compound | Amide with sulfonyl groups | Selective adsorption, Catalysis | rsc.org |
The incorporation of specific functional groups into polymer backbones is a fundamental strategy for creating materials with tailored properties for applications such as proton exchange membranes, specialty coatings, or high-performance plastics. This compound can be integrated into polymer structures through two main routes:
As a Monomer: It can be copolymerized with other monomers that possess two or more nucleophilic groups (e.g., diamines or diols). The reaction between the acyl chloride and the nucleophiles forms the polymer backbone, directly incorporating the bis(methylsulfonyl)phenylene unit. This approach allows for the creation of new polymers, such as polyamides or polyesters, with high thermal stability and specific chemical resistance conferred by the sulfonyl groups.
As a Modifying Agent: Similar to the PSM of MOFs, it can be used to functionalize existing polymers that have reactive side chains (e.g., hydroxyl or amine groups). For example, it can be grafted onto polymers like poly(vinyl alcohol) or chitosan.
Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of a molecule. For 3,5-bis(methylsulfonyl)benzoyl chloride, these studies would focus on how the potent electron-withdrawing nature of the sulfonyl groups modulates the reactivity of the acyl chloride functional group.
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. scirp.org For a molecule like this compound, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and compute various electronic properties. researchgate.net
The two methylsulfonyl groups are predicted to significantly withdraw electron density from the benzene (B151609) ring through inductive effects. This withdrawal, in turn, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. DFT calculations can quantify this effect by computing global reactivity descriptors. While specific values for this compound are not published, we can present representative data for related benzoyl chloride derivatives to illustrate the concepts. nih.govimist.ma Electron-withdrawing substituents generally lead to a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), a higher chemical potential, and increased global electrophilicity.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: Data is illustrative for substituted benzoyl chlorides and not specific to this compound)
| Descriptor | Formula | Significance | Expected Trend for Electron-Withdrawing Groups |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | Increases |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron escaping tendency | Becomes more negative |
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the surface of a molecule. nih.gov For this compound, the MEP map would reveal distinct regions of positive and negative electrostatic potential.
It is anticipated that the most positive potential (a deep blue region) would be concentrated on the carbonyl carbon of the acyl chloride group. rsc.orgresearchgate.net This intense positive character is a direct consequence of the electron-withdrawing effects of the adjacent chlorine atom and the oxygen atom, further amplified by the two meta-positioned methylsulfonyl groups pulling electron density from the ring. The oxygen atoms of the sulfonyl groups and the carbonyl oxygen would exhibit regions of high negative potential (red or yellow), indicating their role as potential sites for interaction with electrophiles or in hydrogen bonding. ukm.myajchem-a.com Such maps are crucial for predicting the sites of nucleophilic attack. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn For an electrophile like this compound, the LUMO is of primary importance in reactions with nucleophiles.
The LUMO is expected to be predominantly localized on the acyl chloride group, specifically centered on the π* orbital of the carbonyl group. pku.edu.cn The strong electron-withdrawing sulfonyl groups would significantly lower the energy of this LUMO, making the molecule a more potent electrophile compared to unsubstituted benzoyl chloride. researchgate.net The energy gap between the nucleophile's HOMO and the acyl chloride's LUMO would be smaller, facilitating a more favorable orbital interaction and leading to a faster reaction rate. imist.ma FMO analysis is a powerful predictive tool for understanding the feasibility and kinetics of acyl substitution reactions. acs.orglookchem.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights into transition states and the influence of the reaction environment.
Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. masterorganicchemistry.com This process typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. Computational studies can model the energy profile of this reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govacs.org
For this compound reacting with a nucleophile (e.g., an amine or alcohol), the first step is the nucleophilic attack on the carbonyl carbon, leading to a high-energy tetrahedral transition state, which then relaxes to a tetrahedral intermediate. sci-hub.st The subsequent step involves the departure of the chloride ion, which passes through a second transition state. researchgate.net
Computational analysis, using methods like DFT, can calculate the activation energies (the energy difference between the reactants and the transition states). researchgate.net The presence of the two methylsulfonyl groups is expected to stabilize the negatively charged transition state and the tetrahedral intermediate, thereby lowering the activation energy for the nucleophilic attack compared to less substituted benzoyl chlorides. This stabilization accounts for the heightened reactivity of such compounds.
Table 2: Illustrative Calculated Energy Barriers for Acyl Substitution (Note: Data is conceptual for a generic nucleophilic substitution on a substituted benzoyl chloride)
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | R-COCl + Nu⁻ | 0.0 |
| Transition State 1 | [Nu---C(O)---Cl]⁻ | +10 to +15 |
| Tetrahedral Intermediate | [R-C(O)(Nu)Cl]⁻ | +5 to +10 |
| Transition State 2 | [R-C(O)Nu---Cl]⁻ | +12 to +18 |
The solvent plays a crucial role in the energetics of a reaction. researchgate.net Solvolysis of benzoyl chlorides, for instance, can proceed through a spectrum of mechanisms from SN2-like to SN1-like, depending on the solvent's nucleophilicity and ionizing power. mdpi.comresearchgate.net
Computational models can incorporate solvent effects using either implicit (continuum) or explicit solvent models. An implicit model, like the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant, which can be effective for modeling reactions in various solvents like acetonitrile (B52724) or water. nih.govikprress.org Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding. ru.nl
For this compound, a polar protic solvent would be expected to stabilize the charged transition states and intermediates through hydrogen bonding and dipolar interactions, potentially accelerating the reaction rate compared to a nonpolar solvent. Computational studies can quantify these stabilization energies, providing a deeper understanding of the solvent's role in modulating the reaction pathway and kinetics. mdpi.com
Structure-Reactivity Relationships and Predictive Design Principles
The molecular architecture of this compound is pivotal in defining its chemical reactivity, particularly at the carbonyl carbon of the benzoyl chloride moiety. The strategic placement of two potent electron-withdrawing methylsulfonyl groups at the meta positions of the benzene ring establishes a unique electronic environment that governs its behavior in chemical reactions.
Structure-Reactivity Relationships
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. The presence of electron-withdrawing groups is known to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of reaction with nucleophiles. This is because these groups pull electron density away from the reaction center, making it more susceptible to nucleophilic attack.
In the case of this compound, the two methylsulfonyl (-SO₂CH₃) groups exert a strong inductive electron-withdrawing effect (-I effect). Due to their meta position, their influence on the carbonyl group is primarily inductive. This strong electron withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it a highly reactive electrophile.
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic influence of substituents on the reactivity of benzene derivatives. The Hammett substituent constant (σ) for the methylsulfonyl group in the meta position (σ-meta) has been determined to be in the range of +0.615 to +0.65. nih.gov A positive σ value indicates an electron-withdrawing effect that increases the acidity of the corresponding benzoic acid, and by extension, enhances the reactivity of the corresponding benzoyl chloride towards nucleophiles.
| Substituent Property | Value/Effect | Impact on Reactivity |
|---|---|---|
| Hammett Constant (σ-meta) for -SO₂CH₃ | +0.615 to +0.65 nih.gov | Strongly electron-withdrawing, indicating a significant increase in the electrophilicity of the carbonyl carbon. |
| Number of -SO₂CH₃ Groups | 2 | The additive nature of the inductive effects from two meta-substituents leads to a pronounced enhancement of reactivity. |
| Predicted Reaction Mechanism | Nucleophilic Acyl Substitution | The high electrophilicity of the carbonyl carbon favors a rapid reaction with a wide range of nucleophiles. |
Predictive Design Principles
The well-defined structure-reactivity relationships of substituted benzoyl chlorides allow for the application of predictive design principles in the context of organic synthesis and materials science. The predictable influence of the methylsulfonyl groups in this compound serves as a valuable tool for designing new molecules with tailored reactivity.
Computational chemistry provides a powerful avenue for predicting the reactivity of molecules like this compound. Calculated properties can offer insights into the electronic structure and, by extension, the chemical behavior of the compound. For instance, a higher topological polar surface area (TPSA) is often associated with increased polarity and potential for intermolecular interactions.
| Computed Property | Predicted Value | Implication for Predictive Design |
|---|---|---|
| Molecular Weight | 296.8 g/mol | A fundamental parameter for stoichiometry and formulation in synthetic design. |
| XLogP3-AA | 0.9 | Indicates a relatively low lipophilicity, which can be a design consideration for solubility in different media. |
| Hydrogen Bond Donor Count | 0 | The molecule is not a hydrogen bond donor, a key factor in designing interaction profiles. |
| Hydrogen Bond Acceptor Count | 5 | The presence of multiple hydrogen bond acceptors (the oxygen atoms of the sulfonyl and carbonyl groups) suggests potential for strong interactions with hydrogen bond donors. |
| Topological Polar Surface Area | 102 Ų | A relatively high value, indicating a polar nature which can be leveraged in designing materials with specific surface properties or in predicting solubility and transport properties. |
These computational descriptors, in conjunction with the established principles of physical organic chemistry, form the basis for predictive design. For example, when designing new polymers or functional materials, the high reactivity of the acyl chloride group in this compound can be harnessed to ensure efficient and complete reactions with nucleophilic co-monomers. The number and position of the methylsulfonyl groups can be varied in silico to fine-tune the electronic properties and, consequently, the reactivity of the resulting benzoyl chloride derivative. This allows for a rational design approach, where the properties of the final product are engineered by modulating the structure of the monomer.
Quantitative Structure-Activity Relationship (QSAR) models, while not specifically detailed for this compound in the literature, are a powerful predictive tool. By establishing a mathematical relationship between chemical structure and reactivity for a series of related compounds, the reactivity of new, unsynthesized molecules can be predicted. The Hammett parameters for the methylsulfonyl group would be critical inputs for developing such a model for this class of compounds.
In essence, the predictable and potent electron-withdrawing nature of the two meta-positioned methylsulfonyl groups makes this compound a valuable building block where high reactivity is a desirable design feature. Computational tools and established chemical principles allow for the extrapolation of its behavior, enabling its strategic use in the rational design of new molecules and materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing 3,5-Bis(methylsulfonyl)benzoyl chloride in laboratory settings?
- Methodological Answer : The compound is typically synthesized via chlorination of 3,5-Bis(methylsulfonyl)benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key parameters include reflux conditions (e.g., 60–80°C) in anhydrous solvents (e.g., dichloromethane or toluene) and inert atmospheres (N₂/Ar). Reaction progress is monitored via TLC or FT-IR to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride signal (~1800 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Due to its corrosive and moisture-sensitive nature, experiments must be conducted in a fume hood with PPE (nitrile gloves, chemical goggles, lab coat). Avoid contact with water to prevent hydrolysis. In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Emergency eye/skin exposure requires immediate flushing with water for 15+ minutes .
Q. How is this compound purified post-synthesis, and what analytical methods validate its purity?
- Methodological Answer : Purification involves fractional distillation under reduced pressure (e.g., 12 mmHg, boiling point ~65–67°C for analogous benzoyl chlorides) or recrystallization from dry hexane. Purity is validated via:
- HPLC (C18 column, acetonitrile/water mobile phase) to detect residual acids or byproducts.
- 1H/13C NMR to confirm absence of hydroxyl (~δ 10–12 ppm) or carboxylic acid signals .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in nucleophilic acylations (e.g., with amines or alcohols)?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DMAP) to enhance electrophilicity.
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) to balance reactivity and solubility.
- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants under varying temperatures (Arrhenius plots).
- Side Reactions : Monitor for hydrolysis or sulfone group decomposition via LC-MS .
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- 19F NMR : Identifies trifluoromethyl group interactions (if present) and electronic environments.
- X-ray Crystallography : Resolves stereoelectronic effects of the sulfonyl groups on molecular geometry.
- IR Spectroscopy : Confirms acyl chloride stability (C=O stretch at ~1770–1800 cm⁻¹) and sulfone integrity (S=O stretches at ~1150–1300 cm⁻¹) .
Q. How should researchers address contradictory data on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
- Computational Modeling : Perform DFT calculations to assess electronic effects (e.g., sulfonyl groups’ electron-withdrawing impact on aryl ring reactivity).
- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify unexpected adducts or decomposition products .
Q. What strategies mitigate hydrolysis during storage or experimental use of this compound?
- Methodological Answer :
- Storage : Store under inert gas (argon) in flame-sealed ampoules or desiccated containers with molecular sieves.
- In Situ Generation : Prepare the acyl chloride immediately before use via reaction of the parent acid with PCl₅ or SOCl₂.
- Stabilizers : Add anhydrous MgSO₄ or activated alumina to reaction mixtures to scavenge trace moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
